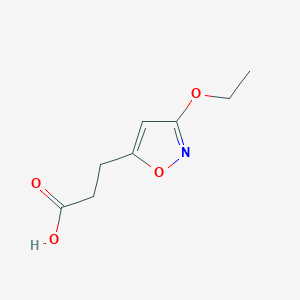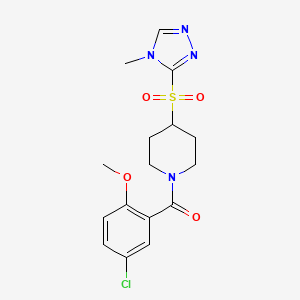
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2092336-38-2 . It has a molecular weight of 276.64 . The IUPAC name for this compound is 2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound.It is soluble in chloroform and methanol to some extent . It is sensitive to moisture . The compound is a low melting point solid and its color ranges from white to light yellow .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
2-Fluoro-4-methyl-6-(trifluoromethyl)benzene-1-sulfonyl chloride is used in stereoselective synthesis processes. It contributes to the formation of specific stereochemical configurations in organic compounds, as highlighted in a study on the stereoselective synthesis of 2,2-disubstituted 1-fluoro-alkenes (J. Mccarthy, D. Matthews, & J. Paolini, 2003).
Structural and Configurational Studies
The compound plays a role in the structural and configurational analysis of α-sulfonyl carbanions. Its fluorine substitution significantly impacts the structure and energy of these carbanions (G. Raabe, Andrea Gais, & J. Fleischhauer, 1996).
Crystallographic Research
In crystallography, this compound assists in understanding molecular conformations and intramolecular interactions, as shown in research involving derivatives of 4-fluoro-5-sulfonylisoquinoline (S. Ohba, N. Gomi, T. Ohgiya, & K. Shibuya, 2012).
Molecular Geometry Analysis
The compound is used in the study of molecular geometry and vibrational frequencies of sulfonamide compounds, as seen in the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).
Fluorination Reactions
The compound is integral in electrophilic sulfonation and fluorination reactions to produce various fluorinated organic compounds, as demonstrated in studies on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers (I. Kondratov, M. Bugera, Nataliya A. Tolmachova, G. Posternak, C. Daniliuc, & G. Haufe, 2015).
Polymer Chemistry
In polymer chemistry, it is used in synthesizing high glass-transition temperature polymers. The compound aids in creating polymers with specific thermal and solubility properties, beneficial in various industrial applications (Wen-Yao Huang, B. Liaw, Mei-Ying Chang, Yu-Kai Han, & Ping-Tsung Huang, 2007).
Environmental Studies
The compound has been identified in studies related to environmental pollution, particularly in the context of sewage sludge analysis in China. This highlights its environmental presence and the necessity for monitoring and understanding its impact (Ting Ruan, Yongfeng Lin, Thanh Wang, Runzeng Liu, & G. Jiang, 2015).
Medicinal Chemistry
It's utilized in the synthesis of medicinal compounds, such as ABT-263, a Bcl-2 inhibitor. This demonstrates its application in the development of drugs targeting specific proteins for cancer treatment (Guan-Hua Wang, Hu-Shan Zhang, Jing Zhou, C. Ha, D. Pei, & K. Ding, 2008).
Safety and Hazards
The compound is classified as dangerous, with a hazard symbol of C . It is sensitive to moisture . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2-fluoro-4-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(8(11,12)13)7(6(10)3-4)16(9,14)15/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLXHVBDZXJGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)



![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)